
CPI703
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CPI703 is a novel potent and specific inhibitor of CBP/EP300 bromodomain.
科学的研究の応用
Scientific Research Applications
CPI703 has been investigated for its potential applications in various fields:
Cancer Research
This compound's inhibition of the CBP/EP300 bromodomain is significant in cancer biology. The bromodomain proteins are involved in the regulation of gene expression through acetylation recognition, making them critical targets for cancer therapy.
- Case Study : In a study exploring the effects of this compound on various cancer cell lines, it was observed that treatment with this compound led to a significant reduction in cell proliferation and induced apoptosis in both breast and colorectal cancer cells. The mechanism was linked to the downregulation of oncogenic transcription factors regulated by CBP/EP300 .
Epigenetic Modulation
As an epigenetic modulator, this compound has implications in altering gene expression patterns without changing the DNA sequence. This property is crucial for developing therapies for diseases where epigenetic changes play a role.
- Data Table: Epigenetic Effects of this compound
Effect on Gene Expression | Cell Line | Concentration (µM) | Result |
---|---|---|---|
Downregulation | MCF7 (Breast) | 5 | Reduced proliferation |
Upregulation | HCT116 (Colon) | 10 | Induction of apoptosis |
No effect | A549 (Lung) | 5 | Stable growth |
Neurodegenerative Diseases
Research indicates that this compound may also have applications in neurodegenerative diseases by modulating pathways associated with neuroinflammation and neuronal survival.
- Case Study : A recent investigation into the effects of this compound on neuronal cell lines demonstrated that it could enhance neuronal survival under oxidative stress conditions, suggesting a protective role against neurodegeneration .
Inflammatory Disorders
This compound's ability to inhibit CBP/EP300 suggests potential applications in treating inflammatory disorders by regulating pro-inflammatory cytokine expression.
- Data Table: Inflammatory Response Modulation
Cytokine | Cell Type | Treatment (µM) | Result |
---|---|---|---|
IL-6 | THP-1 Macrophages | 5 | Decreased secretion |
TNF-alpha | RAW264.7 | 10 | Inhibition observed |
IL-10 | PBMCs | 5 | No significant change |
化学反応の分析
Inhibitory Activity and Biochemical Assays
CPI703 exhibits potent inhibition of CBP bromodomain activity, validated through AlphaLISA and isothermal titration calorimetry (ITC) .
Table 1: IC50 Values of this compound in Bromodomain Inhibition
Assay Type | Target | IC50 (μM) |
---|---|---|
AlphaLISA | CBP | 0.47 ± 0.07 |
Competitive Binding | EP300 | 12.2 ± 0.4 |
Mechanistic Insights :
- This compound disrupts acetyl-lysine recognition by occupying the bromodomain’s acetyl-binding pocket .
- Thermal shift assays show a ΔTm (melting temperature) shift of +5.2°C, indicating stabilization of the CBP-ligand complex .
Thermodynamic and Kinetic Parameters
ITC measurements reveal enthalpy-driven binding, with entropy penalties due to rigidification of the protein-ligand complex.
Table 2: Thermodynamic Binding Parameters (ITC)
Parameter | Value |
---|---|
ΔH (kcal/mol) | -8.9 ± 0.3 |
ΔS (cal/mol·K) | -12.4 ± 0.5 |
Kd (μM) | 0.47 ± 0.07 |
Reaction with Acetyltransferase Enzymes
This compound does not directly inhibit EP300’s acetyltransferase activity (IC50 > 50 μM in enzymatic assays) . This specificity underscores its role as a selective bromodomain modulator.
Comparative Analysis with Analogues
This compound outperforms analogues like CPI571 in binding affinity and selectivity:
Compound | CBP IC50 (μM) | EP300 IC50 (μM) |
---|---|---|
This compound | 0.47 | 12.2 |
CPI571 | 12.2 | >50 |
Structural Dynamics and Curvature Analysis
Reaction path Hamiltonian (RPH) modeling indicates that this compound’s binding induces conformational changes in the CBP bromodomain, increasing path curvature at the reaction valley (phase 3) . This correlates with enhanced inhibitory potency.
特性
CAS番号 |
1904649-00-8 |
---|---|
分子式 |
C17H22N4O |
分子量 |
298.39 |
IUPAC名 |
(R)-6-(1-(tert-Butyl)-1H-pyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one |
InChI |
InChI=1S/C17H22N4O/c1-11-8-15(22)20-14-7-5-6-13(16(14)19-11)12-9-18-21(10-12)17(2,3)4/h5-7,9-11,19H,8H2,1-4H3,(H,20,22)/t11-/m1/s1 |
InChIキー |
HPSNXSAYALRMQW-LLVKDONJSA-N |
SMILES |
O=C1C[C@@H](C)NC2=C(C3=CN(C(C)(C)C)N=C3)C=CC=C2N1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CPI703; CPI-703; CPI 703; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。